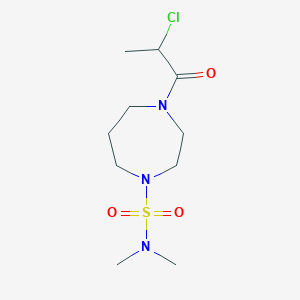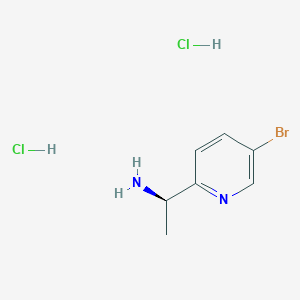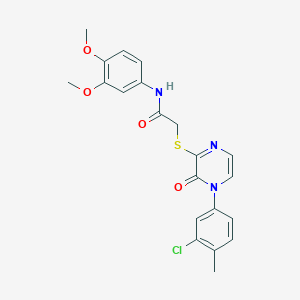
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to the one , involves multi-step chemical reactions that lead to the formation of the target molecule with specific functional groups. Studies like those by Sunder and Maleraju (2013) have outlined detailed synthetic pathways that involve reacting specific pyrazole derivatives with various substituted acetamides to obtain novel compounds with potential anti-inflammatory activity (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Crystal structure analysis provides insight into the arrangement of atoms within a compound and the spatial orientation of its molecular framework. Studies by Narayana et al. (2016) on similar acetamide derivatives have utilized techniques like X-ray crystallography to elucidate the molecular structure, showcasing the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline form (Narayana et al., 2016).
Chemical Reactions and Properties
The reactivity of acetamide derivatives is influenced by the presence of functional groups that participate in various chemical reactions. Research by Salian, Narayana, and Sarojini (2017) on related compounds highlights the synthesis and spectroscopic characterization, indicating how functional groups like pyrazole and thiazole rings react under certain conditions to form new structures with distinct properties (Salian et al., 2017).
科学的研究の応用
Chloroacetamide Herbicides and Metabolism Studies
Chloroacetamide Herbicides : Chloroacetamides such as alachlor and metazachlor are used as herbicides to control annual grasses and broad-leaved weeds in various crops. These studies explore the inhibitory effects of chloroacetamides on fatty acid synthesis in green algae, shedding light on their mechanism of action and environmental impact (Weisshaar & Böger, 1989).
Comparative Metabolism : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into their metabolic pathways, the role of specific metabolites in their toxicological profiles, and species differences in metabolism. This knowledge is crucial for assessing human health risks and understanding the carcinogenic potential of these compounds (Coleman et al., 2000).
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research on the synthesis of novel compounds with anti-inflammatory activity, such as N-(3-chloro-4-fluorophenyl)-2 derivatives, demonstrates the potential therapeutic applications of these chemical structures. These studies contribute to the development of new drugs with specific biological activities (Sunder & Maleraju, 2013).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Such research explores the potential of these compounds in combating oxidative stress-related diseases, highlighting the versatility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).
Nonlinear Optical Properties
- Theoretical Investigations : Studies on the nonlinear optical properties of crystalline acetamides structures, including the effects of their environment on polarization, underline the potential of these compounds in photonic devices and optical applications. Such research contributes to the development of new materials for advanced technological applications (Castro et al., 2017).
特性
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-13-4-6-15(11-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-14-5-7-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWCFWQTIVFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
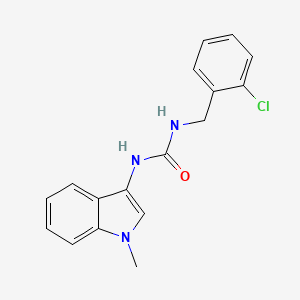
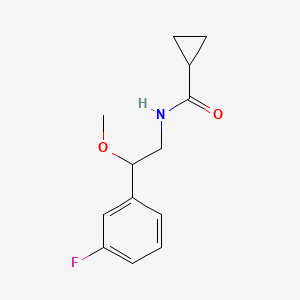
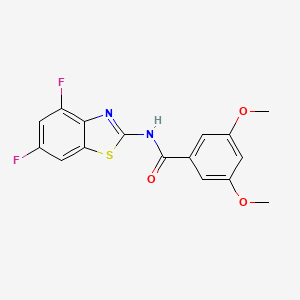
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
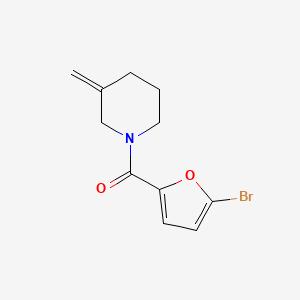
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
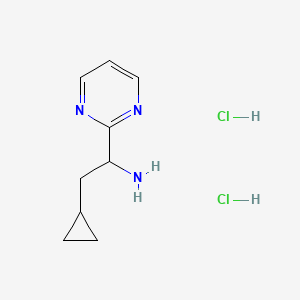
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
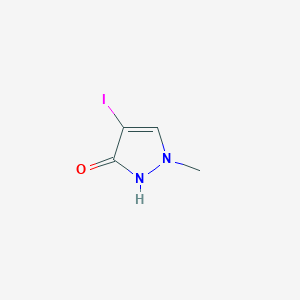
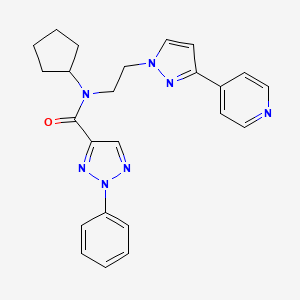
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
